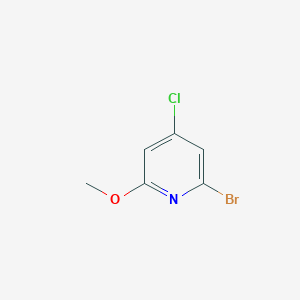

2-Bromo-4-chloro-6-methoxypyridine

Vue d'ensemble

Description

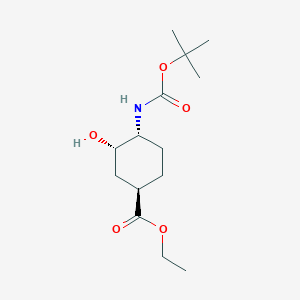

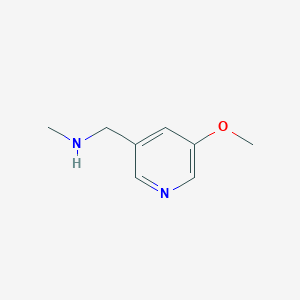

“2-Bromo-4-chloro-6-methoxypyridine” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-chloro-6-methoxypyridine” is 1S/C6H5BrClNO/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Bromo-4-chloro-6-methoxypyridine” is a solid at room temperature . It has a molecular weight of 222.47 . The compound’s InChI code is 1S/C6H5BrClNO/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3 .Applications De Recherche Scientifique

Chemical Behavior and Reactions

- Bromo-derivatives of pyridines, which include compounds like 2-Bromo-4-chloro-6-methoxypyridine, have been studied for their reactions when heated with hydrochloric acid solution. In some cases, the bromine atom is replaced by other groups, or there's a migration of the bromine atom, indicating the reactivity and potential utility of these compounds in various chemical transformations (Hertog & Bruyn, 2010).

Structural and Synthetic Studies

- The synthesis and crystal structure of derivatives involving 2-Bromo-4-chloro-6-methoxypyridine have been examined, highlighting its utility in creating complex molecular structures with potential biological activities. One such compound, synthesized through the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, showed excellent antibacterial activities (Wang et al., 2008).

- Synthesis routes for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of a similar bromo-chloro-methoxypyridine, have been reported, demonstrating the compound's significance in the synthesis of receptor antagonists (Hirokawa et al., 2000).

Vibrational and Electronic Spectra Studies

- Density functional theory studies on vibrational and electronic spectra of compounds closely related to 2-Bromo-4-chloro-6-methoxypyridine, like 2-chloro-6-methoxypyridine, provide insights into the spectral characteristics of these compounds, which is crucial for understanding their chemical properties and potential applications (Arjunan et al., 2011).

Synthesis of Pentasubstituted Pyridines

- Compounds such as 5-Bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized for use as building blocks in medicinal chemistry, indicating the importance of halogen-rich intermediates like 2-Bromo-4-chloro-6-methoxypyridine in developing complex medicinal compounds (Wu et al., 2022).

Industrial Application and Process Development

- Novel processes have been developed for the synthesis of key intermediates used in the manufacturing of therapeutic agents, indicating the industrial and pharmaceutical importance of compounds related to 2-Bromo-4-chloro-6-methoxypyridine (Zhang et al., 2022).

Safety and Hazards

This compound is classified under GHS07 for safety . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

It is a pyridine derivative, which are known to interact with various biological targets

Mode of Action

As a pyridine derivative, it may interact with its targets through various mechanisms, such as hydrogen bonding or π-π stacking . The bromine and chlorine substituents could potentially enhance the compound’s reactivity, while the methoxy group may influence its binding affinity .

Biochemical Pathways

Pyridine derivatives are involved in a wide range of biochemical processes, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

The presence of halogen substituents and a methoxy group could potentially influence these properties .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Propriétés

IUPAC Name |

2-bromo-4-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAUIQDZPBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-6-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

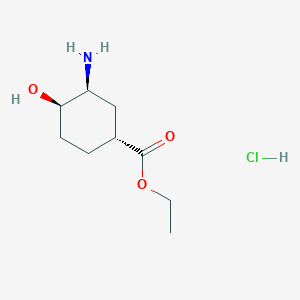

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)

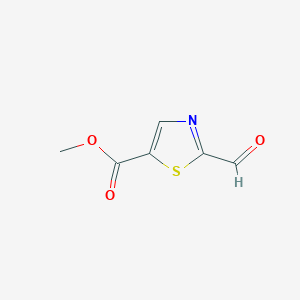

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)

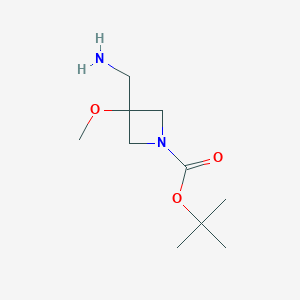

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)